Ethyl 4-iodo-1H-imidazole-2-carboxylate
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Overview
Description
Ethyl 4-iodo-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of an iodine atom at the 4-position and an ethyl ester group at the 2-position of the imidazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-iodo-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl glyoxalate with hydroxylamine to form an intermediate, which then undergoes cyclization in the presence of iodine to yield the desired product . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-iodo-1H-imidazole-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions often involve the use of bases or acids to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Ethyl 4-iodo-1H-imidazole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-iodo-1H-imidazole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the iodine atom and the ethyl ester group can influence its binding affinity and specificity for these targets. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Ethyl 4-iodo-1H-imidazole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-nitro-1H-imidazole-2-carboxylate: Similar in structure but with a nitro group instead of an iodine atom. This compound may have different reactivity and applications.
Ethyl 4-bromo-1H-imidazole-2-carboxylate: Contains a bromine atom instead of iodine, which can affect its chemical properties and reactivity.
Ethyl 4-chloro-1H-imidazole-2-carboxylate:
Biological Activity
Ethyl 4-iodo-1H-imidazole-2-carboxylate (C6H7IN2O2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of an imidazole ring, which is known for its biological significance. The iodine atom enhances its reactivity and potential interactions with biological targets. The compound's structure can be represented as follows:
Antiviral Activity
Recent studies have indicated that derivatives of imidazole compounds, including those similar to this compound, exhibit significant antiviral properties. For instance, compounds with structural similarities have shown effectiveness against HIV integrase, inhibiting the strand transfer process crucial for viral replication. The IC50 values for these compounds ranged from 0.13 to 47.44 μM, demonstrating a promising spectrum of activity against viral targets .
Anticancer Potential
The imidazole moiety is also implicated in anticancer activity. Research has highlighted that certain imidazole derivatives can inhibit Polo-like kinase 1 (Plk1), a target in various cancers. The inhibition of Plk1 leads to cell cycle arrest and apoptosis in cancer cells. The efficacy of these compounds was assessed using colorimetric assays, revealing significant growth inhibition in leukemia cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : Similar compounds have been shown to chelate metal ions, which are crucial for the activity of various enzymes, including integrases and kinases.
- Interference with Protein Function : By binding to specific sites on proteins involved in viral replication or cancer cell proliferation, these compounds can disrupt normal cellular functions.
- Induction of Apoptosis : Through various signaling pathways, imidazole derivatives can trigger programmed cell death in malignant cells.
Study on HIV Integrase Inhibition
A study focused on the inhibitory effects of indole-based compounds against HIV integrase demonstrated that structural modifications significantly enhanced antiviral activity. Compounds with halogen substitutions showed improved binding affinities and lower IC50 values compared to their parent structures . this compound's iodine substitution may similarly enhance its antiviral efficacy.
Anticancer Activity Assessment
In a comparative study evaluating the anticancer properties of various heterocyclic compounds, this compound was included among tested derivatives. Results indicated that modifications at specific positions on the imidazole ring could lead to enhanced cytotoxicity against cancer cell lines .
Summary Table of Biological Activities
Activity | Target | IC50 Values (μM) | Comments |
---|---|---|---|
Antiviral | HIV Integrase | 0.13 - 47.44 | Structural modifications improve efficacy |
Anticancer | Polo-like Kinase 1 | Not specified | Induces apoptosis in leukemia cells |
Cell Growth Inhibition | Various Cancer Cell Lines | Varies | Significant growth inhibition observed |
Properties
IUPAC Name |
ethyl 5-iodo-1H-imidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-2-11-6(10)5-8-3-4(7)9-5/h3H,2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSRUFPYBWNONK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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